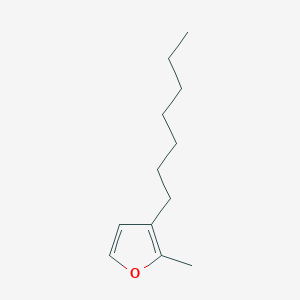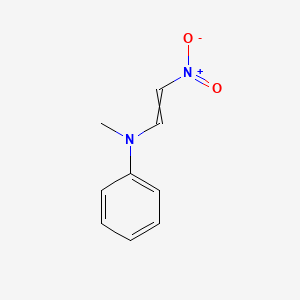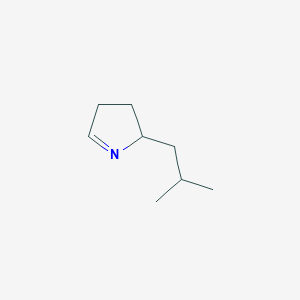
(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolium core, a long aliphatic chain, and a hydroxyethyl group, making it an interesting subject for research in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves multiple steps. The initial step often includes the formation of the imidazolium core, followed by the introduction of the aliphatic chain and the hydroxyethyl group. The final step involves the addition of the ethyl sulphate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow reactors. The process would be optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imidazolium core, potentially converting it to a more saturated form.
Substitution: The aliphatic chain and the hydroxyethyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated imidazolium derivatives.
Substitution: Various substituted imidazolium compounds.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used to study cell membrane interactions due to its amphiphilic nature. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Industry: In industrial applications, the compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It may also find use in the formulation of cosmetics and personal care products.
作用機序
The mechanism by which (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate exerts its effects is primarily through its interaction with cell membranes. The long aliphatic chain allows it to embed into lipid bilayers, while the imidazolium core can interact with polar head groups. This dual interaction can disrupt membrane integrity, leading to increased permeability or other cellular effects. The hydroxyethyl group may also participate in hydrogen bonding, further stabilizing its interaction with biological molecules.
類似化合物との比較
1-Ethyl-3-methylimidazolium ethyl sulphate: Similar structure but with a methyl group instead of the long aliphatic chain.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group and chloride ion, differing in both the aliphatic chain length and counterion.
1-Hexyl-3-methylimidazolium bromide: Features a hexyl group and bromide ion, providing a different set of physical and chemical properties.
Uniqueness: The uniqueness of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate lies in its combination of a long aliphatic chain, hydroxyethyl group, and imidazolium core. This combination imparts unique amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
特性
CAS番号 |
61596-15-4 |
|---|---|
分子式 |
C24H47N2O.C2H5O4S C26H52N2O5S |
分子量 |
504.8 g/mol |
IUPAC名 |
2-[1-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25-20-21-26(24,4-2)22-23-27;1-2-6-7(3,4)5/h11-12,27H,3-10,13-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
InChIキー |
JPBSKTZADDYQLF-AFEZEDKISA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)


![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)




![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)

![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
